molecular formula C20H17N5O3 B2399098 9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-40-7

9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2399098
CAS No.: 898422-40-7
M. Wt: 375.388
InChI Key: DTCWQBFHVYNTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
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Scientific Research Applications

Tautomeric Studies of Dihydropurines

Research by Beagley et al. (1995) explores the tautomeric nature of dihydropurine derivatives, showcasing how differences in conjugation and hydrogen bonding patterns can affect the molecular properties and potentially the reactivity of purine-based compounds. Such studies are crucial for understanding the chemical behavior and applications of purine analogs in areas like drug design and molecular engineering Beagley, B., Booth, B., Eastwood, P., Kieger, S., Pritchard, R., Alves, M., Carvalho, A. C., Proença, M. F. (1995). A Tautomeric Pair of 2,2‐Dimethyl‐6‐carbamoyl‐9‐phenyldihydropurines. Acta Crystallographica Section C-crystal Structure Communications, 51, 1467-1470.

Synthesis of Aromatic Polyamides

Hsiao et al. (1999) describe the synthesis and characterization of new aromatic polyamides derived from complex organic precursors, highlighting the process of creating materials with desirable thermal and mechanical properties. This research illustrates the potential for synthesizing novel materials from purine derivatives, which could have applications in polymer science and materials engineering Hsiao, S., Yang, Chin‐Ping, Lin, Weilong. (1999). Synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene. Macromolecular Chemistry and Physics, 200, 1428-1433.

Antimicrobial and Docking Studies

Talupur et al. (2021) discuss the synthesis, characterization, antimicrobial evaluation, and docking studies of specific compounds, offering insights into how purine derivatives can be modified for antimicrobial activity. Such research could provide a foundation for developing new antimicrobial agents using structurally similar compounds Talupur, S. R., Satheesh, K., Chandrasekhar, K. (2021). Synthesis, characterization, antimicrobial evaluation and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. International Journal of Applied Research.

Applications in Drug Delivery Systems

Driscoll et al. (1995) explore the synthesis of amino analogs intended for the treatment of HIV, focusing on compounds designed to be more lipophilic for better penetration across the blood-brain barrier. This study underlines the potential application of purine analogs in creating prodrugs that could enhance drug delivery to specific sites within the body Driscoll, J., Siddiqui, M., Ford, H., Kelley, J., Roth, J., Mitsuya, H., Tanaka, M., Marquez, V. (1995). Lipophilic, acid-stable, adenosine deaminase-activated anti-HIV prodrugs for central nervous system delivery. 3. 6-Amino prodrugs of 2'-beta-fluoro-2',3'-dideoxyinosine. Journal of medicinal chemistry, 39 8, 1619-25.

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-10-3-6-13(9-11(10)2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)12-4-7-14(26)8-5-12/h3-9,26H,1-2H3,(H2,21,27)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCWQBFHVYNTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.